molecular formula C10H14ClN3OS B2383142 Propyl({[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]methyl})amine hydrochloride CAS No. 1052543-68-6

Propyl({[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]methyl})amine hydrochloride

Cat. No.: B2383142
CAS No.: 1052543-68-6
M. Wt: 259.75
InChI Key: SMJSAFYQRRKEQZ-UHFFFAOYSA-N
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Description

“Propyl({[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]methyl})amine hydrochloride” is a complex organic compound. It likely contains a thiophene ring, which is a five-membered ring made up of one sulfur atom and four carbon atoms . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple functional groups. It likely contains a thiophene ring and an oxadiazole ring, both of which are five-membered heterocyclic rings .


Chemical Reactions Analysis

Thiophene derivatives are utilized in various chemical reactions. For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .

Scientific Research Applications

Antimicrobial Activity

A study on the synthesis and characterization of novel 3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol derivatives, including those related to the propyl({[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]methyl})amine hydrochloride structure, revealed antimicrobial activities against various bacterial and fungal strains. This demonstrates the potential of such compounds in the development of new antimicrobial agents (Kaneria et al., 2016).

Anticancer Evaluation

Research into the design, synthesis, and evaluation of anticancer activities of 2-{3-{4-[(5-aryl-1,2,4-oxadiazol-3-yl)methoxy]phenyl}isoxazol-5-yl}-N-(3,4,5-trimethylphenyl)thiazol-4-amine derivatives, including compounds structurally related to this compound, showed promising activities against various human cancer cell lines. This highlights the potential of these compounds in cancer therapy (Yakantham et al., 2019).

Antioxidant and Anti-inflammatory Activities

The synthesis of 5-((styrylsulfonyl)methyl)-1,3,4-oxadiazol/thiadiazol-2-amine derivatives, akin to the this compound, revealed significant antioxidant and anti-inflammatory activities, surpassing those of standard ascorbic acid in some cases. This suggests the potential of such compounds in the development of treatments for conditions associated with oxidative stress and inflammation (Sravya et al., 2019).

Corrosion Inhibition

A study on the corrosion inhibition properties of 1,3,4-oxadiazole derivatives for mild steel in sulphuric acid demonstrated that these compounds, including structures related to this compound, could effectively inhibit corrosion. This opens up potential applications in the protection of metals from corrosion (Ammal et al., 2018).

Future Directions

Thiophene-based analogs have been of great interest to scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the study and development of such compounds, including “Propyl({[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]methyl})amine hydrochloride”, may continue to be a significant area of research in the future.

Properties

IUPAC Name

N-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)methyl]propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3OS.ClH/c1-2-5-11-7-9-12-13-10(14-9)8-4-3-6-15-8;/h3-4,6,11H,2,5,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMJSAFYQRRKEQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=NN=C(O1)C2=CC=CS2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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